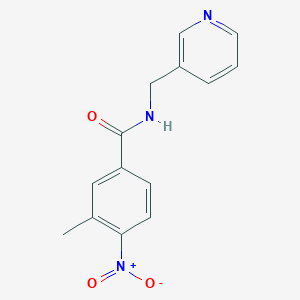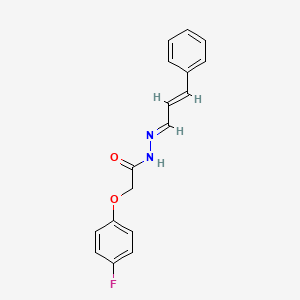![molecular formula C19H23FN2O3 B5542031 3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical processes, often starting with the condensation of specific phenyl and isopropyl components, followed by reactions that introduce the fluorophenoxy and isoxazolyl carbonyl groups into the piperidine core. For instance, Rathod et al. (2008) detailed the synthesis of novel piperidine derivatives possessing anti-inflammatory and antimicrobial activity, showcasing the intricate steps and conditions required for synthesizing complex piperidine compounds (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various spectroscopic methods, including NMR, MS, and IR spectroscopy. Yang et al. (2009) provided insights into the molecular structure of piperidine compounds through single-crystal X-ray analysis, highlighting the significance of hydrogen bonding and molecular conformation in determining the structure (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and ligand binding properties of tropane ring analogues, including structures related to the compound of interest, have been studied to understand their interactions with biological targets like the serotonin transporter (5-HTT). These studies involve complex synthesis routes to explore different stereochemistries and their impacts on binding affinities (Keverline-Frantz et al., 1998). Additionally, research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors includes structural analysis of compounds with elements common to the compound , focusing on dihedral angles and interatomic distances to understand their crystal packing and potential inhibitory activities (Li et al., 2005).
Biological Activities and Applications
Investigations into new fibrates with a piperidine moiety have revealed compounds that demonstrate superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to known drugs, indicating potential applications in metabolic disorder treatment (Komoto et al., 2000). Moreover, the study on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors highlights the metabolism and potential therapeutic applications of compounds with a similar structural backbone, focusing on their metabolic stability and efficacy in cancer treatment (Teffera et al., 2013).
Conformation and Interaction Studies
Crystal structure analysis of derivatives closely related to the compound of interest has been conducted to understand the conformational preferences and interactions within the molecular structure, aiding in the design of more effective therapeutic agents (Raghuvarman et al., 2014). This includes examining the inclination angles of functional groups and how these structural features influence the compounds' biological activities.
Orientations Futures
Propriétés
IUPAC Name |
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-13(2)17-10-18(25-21-17)19(23)22-8-4-5-14(11-22)12-24-16-7-3-6-15(20)9-16/h3,6-7,9-10,13-14H,4-5,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXGMHRYUFAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)
![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)
![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)


![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)